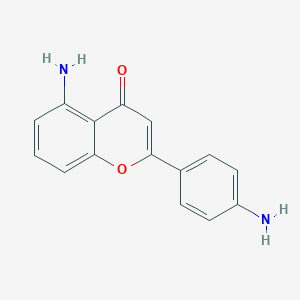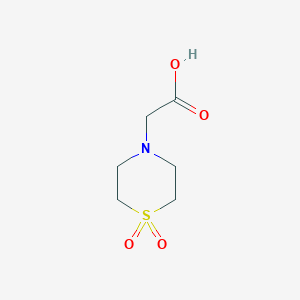
5-Amino-2-(4-aminophenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(4-aminophenyl)chromen-4-one, also known as PBD-1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one is not fully understood. However, it has been proposed that 5-Amino-2-(4-aminophenyl)chromen-4-one exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. 5-Amino-2-(4-aminophenyl)chromen-4-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death in cancer cells. 5-Amino-2-(4-aminophenyl)chromen-4-one has also been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation, which can reduce inflammation in various disease conditions.
Biochemical and Physiological Effects:
5-Amino-2-(4-aminophenyl)chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the elimination of cancer cells from the body. 5-Amino-2-(4-aminophenyl)chromen-4-one has also been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in various disease conditions. Additionally, 5-Amino-2-(4-aminophenyl)chromen-4-one has been found to enhance the activity of antioxidant enzymes, which can protect against oxidative stress and neuronal damage in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-2-(4-aminophenyl)chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic applications in various diseases, which can facilitate the design of experiments to investigate its effects. However, 5-Amino-2-(4-aminophenyl)chromen-4-one has some limitations for lab experiments. It has not been extensively studied in human clinical trials, which can limit its translational potential. Additionally, the mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for the research on 5-Amino-2-(4-aminophenyl)chromen-4-one. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify the enzymes and signaling pathways involved in its effects. Additionally, future studies can investigate the pharmacokinetics and pharmacodynamics of 5-Amino-2-(4-aminophenyl)chromen-4-one in animal models and human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
Synthesemethoden
5-Amino-2-(4-aminophenyl)chromen-4-one can be synthesized by the condensation reaction between 4-aminophenol and 3-acetyl-4-hydroxycoumarin in the presence of a catalyst. The resulting compound is then treated with ammonium acetate to obtain 5-Amino-2-(4-aminophenyl)chromen-4-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(4-aminophenyl)chromen-4-one has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. 5-Amino-2-(4-aminophenyl)chromen-4-one has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, 5-Amino-2-(4-aminophenyl)chromen-4-one has been found to have neuroprotective effects and can protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
130599-46-1 |
|---|---|
Produktname |
5-Amino-2-(4-aminophenyl)chromen-4-one |
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
5-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8H,16-17H2 |
InChI-Schlüssel |
XUEFLGITUSFBIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
Synonyme |
4H-1-Benzopyran-4-one,5-amino-2-(4-aminophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)


![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
